Aziridine, 2-methyl-1-(p-toluoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 2-methyl-1-(p-toluoyl)- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aziridine, 2-methyl-1-(p-toluoyl)- typically involves the reaction of 2-methyl aziridine with p-toluoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of Aziridine, 2-methyl-1-(p-toluoyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as steam distillation and crystallization are common in industrial settings .
Types of Reactions:
Oxidation: Aziridine, 2-methyl-1-(p-toluoyl)- can undergo oxidation reactions to form corresponding oxaziridines.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring is opened by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products:
Oxidation: Formation of oxaziridines.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aziridines or ring-opened products.
Wissenschaftliche Forschungsanwendungen
Aziridine, 2-methyl-1-(p-toluoyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in cancer therapy as it can form DNA cross-links, leading to cell death.
Wirkmechanismus
The mechanism of action of Aziridine, 2-methyl-1-(p-toluoyl)- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the formation of DNA cross-links, which interfere with DNA replication and transcription, ultimately leading to cell death. The compound targets nucleophilic sites such as the nitrogen atoms in the DNA bases, forming stable adducts .
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound, which is less substituted and has different reactivity.
2-Methylaziridine: Similar in structure but lacks the p-toluoyl group, leading to different chemical properties.
N-Tosylaziridine: Contains a tosyl group instead of a p-toluoyl group, affecting its reactivity and applications.
Uniqueness: Aziridine, 2-methyl-1-(p-toluoyl)- is unique due to the presence of the p-toluoyl group, which enhances its stability and reactivity compared to unsubstituted aziridines. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
21384-44-1 |
---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
(2-methylaziridin-1-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C11H13NO/c1-8-3-5-10(6-4-8)11(13)12-7-9(12)2/h3-6,9H,7H2,1-2H3 |
InChI-Schlüssel |
TXBLMRFAJKUWSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN1C(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.